![molecular formula C16H16N6OS B4657360 N2-(3-METHOXYPHENYL)-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4657360.png)
N2-(3-METHOXYPHENYL)-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
N2-(3-METHOXYPHENYL)-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a methoxyphenyl group, and a pyridinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-METHOXYPHENYL)-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the triazine ring.
Attachment of the Pyridinylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, utilizing advanced catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-(3-METHOXYPHENYL)-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
N2-(3-METHOXYPHENYL)-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3-METHOXYPHENYL)-6-[(PYRIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Properties
IUPAC Name |
2-N-(3-methoxyphenyl)-6-(pyridin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-23-12-6-4-5-11(9-12)19-16-21-13(20-15(17)22-16)10-24-14-7-2-3-8-18-14/h2-9H,10H2,1H3,(H3,17,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTNGMKFTBNVQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CSC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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